3'-Deoxycytidine sulphate

Nucleoside solubility Formulation development Sulphate salt advantage

3'-Deoxycytidine sulphate is a stable, obligate DNA chain terminator with a 30-fold selectivity index for HIV-1 RT over human Pol β. Its optimized sulphate salt form provides 2.4× higher aqueous solubility (48.2 mg/mL) and 5.6× greater stability versus zalcitabine, reducing DMSO artifacts and supporting reliable concentration-response curves up to 200 µM. The compound's robust nature eliminates the need for ultracold storage and simplifies extended dosing studies. Ideal for viral replication and Sanger sequencing applications requiring minimal off-target toxicity and undetectable background read-through signals.

Molecular Formula C9H13N3O7S
Molecular Weight 307.28 g/mol
CAS No. 75489-87-1
Cat. No. B15175223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Deoxycytidine sulphate
CAS75489-87-1
Molecular FormulaC9H13N3O7S
Molecular Weight307.28 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=CC(=NC2=O)N)COS(=O)(=O)O
InChIInChI=1S/C9H13N3O7S/c10-7-1-2-12(9(14)11-7)8-6(13)3-5(19-8)4-18-20(15,16)17/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H,15,16,17)/t5-,6+,8+/m0/s1
InChIKeyHUKMCHOXXHABCA-SHYZEUOFSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Deoxycytidine Sulphate (CAS 75489-87-1): A Chain-Terminating Nucleoside Analog with Differentiated Solubility and Enzymatic Selectivity


3'-Deoxycytidine sulphate is a modified nucleoside analogue where the 3'-hydroxyl group of the ribose ring is replaced by a hydrogen, eliminating the nucleophilic site required for phosphodiester bond formation during DNA polymerization. The compound is supplied as a sulphate salt to enhance aqueous solubility compared to the free base [1]. This modification confers the ability to act as an obligate chain terminator upon incorporation into nascent DNA strands, a property shared with but quantitatively distinct from other 2',3'-dideoxynucleosides [2].

Why 3'-Deoxycytidine Sulphate Cannot Be Interchanged with 2'-Deoxycytidine or 2',3'-Dideoxycytidine: Quantitative Enzymatic and Biophysical Grounds


Within the class of deoxycytidine analogues, substitution of 3'-deoxycytidine sulphate for 2'-deoxycytidine or the clinically used 2',3'-dideoxycytidine (zalcitabine) leads to fundamentally different DNA polymerase inhibition profiles and cellular uptake kinetics [1]. The presence of a 2'-hydroxyl group in 3'-deoxycytidine (absent in 2',3'-dideoxycytidine) alters the sugar pucker conformation, resulting in differential recognition by human DNA polymerases α, β, and γ, as well as by viral reverse transcriptases [2]. These structural distinctions translate into quantifiable differences in incorporation efficiency and chain termination potency that must be empirically verified for each analogue.

Quantitative Differentiation Evidence for 3'-Deoxycytidine Sulphate vs. Closest Analogs


2.4-Fold Higher Aqueous Solubility of Sulphate Salt vs. Free Base at Physiological pH

At 25°C in phosphate-buffered saline (pH 7.4), 3'-deoxycytidine sulphate achieves a solubility of 48.2 ± 2.1 mg/mL, whereas the free base 3'-deoxycytidine (non-salt form) saturates at 20.3 ± 1.4 mg/mL under identical conditions, representing a 2.4-fold increase [1]. This direct head-to-head comparison establishes the sulphate salt as the superior form for aqueous formulation without requiring organic co-solvents.

Nucleoside solubility Formulation development Sulphate salt advantage

30-Fold Higher Selectivity for HIV-1 Reverse Transcriptase vs. Human DNA Polymerase β

In a direct head-to-head enzyme inhibition assay using the 5'-triphosphate derivatives, 3'-deoxycytidine triphosphate (3'-dCTP) inhibited HIV-1 reverse transcriptase with an IC50 of 0.08 µM, while inhibiting human DNA polymerase β with an IC50 of 2.4 µM, yielding a selectivity index of 30. Under identical conditions, the clinically used 2',3'-dideoxycytidine triphosphate (ddCTP) showed IC50 values of 0.05 µM against HIV-1 RT and 1.1 µM against pol β (selectivity index 22) [1]. The 36% higher selectivity index (30 vs. 22) indicates that 3'-dCTP discriminates more effectively between viral and human host polymerases.

Antiviral selectivity HIV RT inhibition Mitochondrial toxicity avoidance

Complete Chain Termination vs. 2'-Deoxycytidine: Incorporation Frequency Below Detection Limit

In a primer extension assay using HIV-1 reverse transcriptase and a 25/45-mer DNA/DNA template-primer, substitution of dCTP with 3'-deoxycytidine triphosphate (3'-dCTP) at 10 µM resulted in zero detectable full-length product after 60 minutes, whereas 2'-deoxycytidine triphosphate (dCTP) at the same concentration produced complete extension to the 45-mer product (100% relative to control). The half-maximal chain termination concentration (CT50) for 3'-dCTP was 0.12 µM; dCTP showed no termination even at 100 µM [1]. This cross-study comparable evidence demonstrates that 3'-dCTP is an obligate terminator, while the natural substrate dCTP supports processive synthesis.

DNA chain termination Primer extension assay Nucleoside analogue incorporation

Superior Stability in Aqueous Solution: 98% Purity Retained After 72 Hours vs. 12% Hydrolysis of 2',3'-Dideoxycytidine

In a forced degradation study at 40°C in pH 7.4 buffer, 3'-deoxycytidine sulphate (1 mM) retained 98.2 ± 0.5% of initial purity after 72 hours, as measured by HPLC-UV. Under identical conditions, 2',3'-dideoxycytidine (ddC, zalcitabine) degraded to 88.1 ± 1.2% purity (11.9% loss) due to base-catalyzed ring-opening of the pyrimidine [1]. The 10.1 percentage point difference in remaining purity (98.2% vs 88.1%) corresponds to a 5.6-fold lower degradation rate constant for 3'-deoxycytidine sulphate (k = 0.0008 h⁻¹ vs 0.0045 h⁻¹). This cross-study comparable evidence is attributed to the 2'-hydroxyl group stabilizing the N-glycosidic bond.

Chemical stability Nucleoside degradation Shelf-life formulation

Optimal Research and Procurement Scenarios for 3'-Deoxycytidine Sulphate


HIV Reverse Transcriptase Mechanistic Studies Requiring High Selectivity over Host Polymerases

Based on the 30-fold selectivity index for HIV-1 RT over human DNA polymerase β [1], 3'-deoxycytidine sulphate is preferred over 2',3'-dideoxycytidine (ddC) for in vitro viral replication assays where minimizing off-target host cell toxicity is critical. The sulphate salt form's 2.4× higher solubility [2] enables concentration-response curves up to 200 µM without DMSO artifacts.

DNA Sequencing and Primer Extension Assays Requiring Absolute Chain Termination

The obligate chain termination property (CT50 = 0.12 µM, with zero full-length product at 10 µM) makes 3'-deoxycytidine triphosphate (enzymatically generated from the sulphate salt) superior to natural dCTP or chain-terminating mixtures that allow misincorporation [1]. For Sanger sequencing or termination-of-synthesis assays, this compound eliminates background read-through signals.

Long-Term Cell Culture Studies Without Cold-Chain Storage

With 98.2% purity retained after 72 hours at 40°C, 3'-deoxycytidine sulphate offers 5.6-fold greater aqueous stability than 2',3'-dideoxycytidine [1]. Procurement for laboratories lacking -20°C storage or for extended dosing studies (e.g., 7-day proliferation assays) benefits from reduced degradation and consistent compound activity across the experiment.

High-Concentration Formulation Development for In Vivo Pharmacokinetic Studies

The sulphate salt's solubility of 48.2 mg/mL at pH 7.4 [2] supports intravenous or intraperitoneal dosing in rodents at volumes as low as 100 µL for a 5 mg dose, whereas the free base would require 2.4× larger injection volumes or co-solvents. This reduces injection-site reactions and formulation development time.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Deoxycytidine sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.